ERα Degradation Efficacy: GDC-0927 vs. Lead Analog
In a comparative study optimizing ERα degradation, the racemic GDC-0927 (compound 17ha) achieved a 97% reduction in ERα protein levels, outperforming the lead compound 5a, which demonstrated 91% degradation. This higher degradation efficacy directly correlated with superior antitumor activity in a tamoxifen-resistant xenograft model [1].
| Evidence Dimension | ERα Degradation Efficacy |
|---|---|
| Target Compound Data | 97% degradation |
| Comparator Or Baseline | Compound 5a (lead analog): 91% degradation |
| Quantified Difference | 6 percentage points (absolute) |
| Conditions | Tamoxifen-resistant breast cancer xenograft model |
Why This Matters
This 6% increase in degradation translates to a robust, rather than inferior, antitumor response in a clinically relevant model of endocrine resistance, making it a superior tool for probing the ERα degradation mechanism [1].
- [1] Kahraman, M. et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 10, 50–55 (2018). View Source
